![molecular formula C6H6Cl3NO2S B13456576 2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride](/img/structure/B13456576.png)
2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a dichlorothiophene ring attached to an amino acetic acid moiety, with the hydrochloride salt form enhancing its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride typically involves the following steps:
Formation of the Dichlorothiophene Ring: The dichlorothiophene ring can be synthesized through chlorination of thiophene using reagents such as sulfuryl chloride or chlorine gas under controlled conditions.
Amination Reaction: The dichlorothiophene ring is then subjected to an amination reaction with glycine or its derivatives to form the amino acetic acid moiety. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring consistent quality and yield.
Purification Steps: Techniques such as crystallization, filtration, and drying are employed to purify the compound and obtain it in the desired form.
化学反応の分析
Types of Reactions
2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The dichlorothiophene ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiol Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of microbial growth, modulation of immune responses, or alteration of metabolic processes.
類似化合物との比較
Similar Compounds
2-(2,5-Dichlorothiophen-3-yl)acetic acid: Similar structure but lacks the amino group.
2-(2,4-Dichlorothiophen-3-yl)methylamine: Similar structure but with a different functional group.
Uniqueness
2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride is unique due to the presence of both the dichlorothiophene ring and the amino acetic acid moiety, which confer distinct chemical and biological properties
特性
分子式 |
C6H6Cl3NO2S |
|---|---|
分子量 |
262.5 g/mol |
IUPAC名 |
2-[(2,4-dichlorothiophen-3-yl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C6H5Cl2NO2S.ClH/c7-3-2-12-6(8)5(3)9-1-4(10)11;/h2,9H,1H2,(H,10,11);1H |
InChIキー |
ZPIZDXPDLDPTOZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(S1)Cl)NCC(=O)O)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butylN-[(2S)-7-aminoheptan-2-yl]carbamatehydrochloride](/img/structure/B13456494.png)
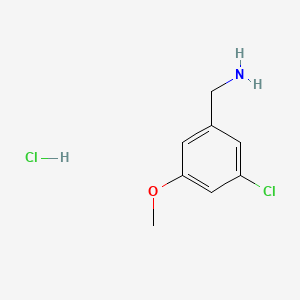
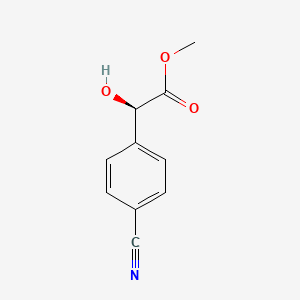
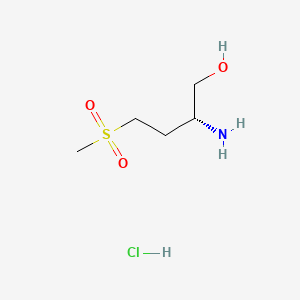
![Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13456528.png)
![1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B13456529.png)
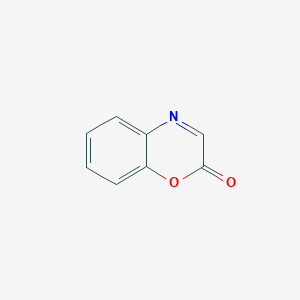
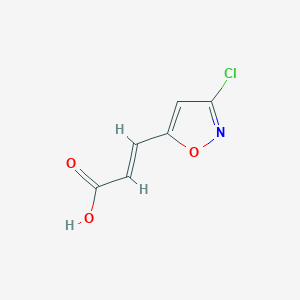

![(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid](/img/structure/B13456540.png)
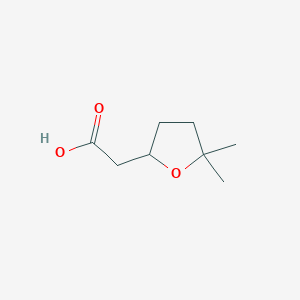

![tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate](/img/structure/B13456574.png)

